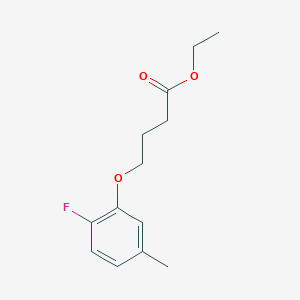
4,9-Undecadien-2-one, 6,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its pleasant floral and fruity aroma, making it valuable in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,9-Undecadien-2-one, 6,10-dimethyl- can be synthesized through various organic synthesis techniques. One common method involves the acylation of geraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,9-Undecadien-2-one, 6,10-dimethyl- often involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Undecadien-2-one, 6,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,9-Undecadien-2-one, 6,10-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4,9-Undecadien-2-one, 6,10-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering sensory responses related to its aroma. Additionally, its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
4,9-Undecadien-2-one, 6,10-dimethyl- can be compared with other similar compounds such as:
Geraniol: A monoterpenoid alcohol with a similar floral aroma.
Nerol: An isomer of geraniol with a slightly different scent profile.
Citral: A mixture of two isomers, geranial and neral, known for their strong lemon scent.
Uniqueness
What sets 4,9-Undecadien-2-one, 6,10-dimethyl- apart is its unique combination of structural features and aromatic properties. Its double bonds and ketone functional group contribute to its distinct reactivity and sensory characteristics, making it a valuable compound in various applications .
Propiedades
Número CAS |
72189-12-9 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(4E)-6,10-dimethylundeca-4,9-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9,12H,5,8,10H2,1-4H3/b9-6+ |
Clave InChI |
WYBVFAUMCGPFID-RMKNXTFCSA-N |
SMILES isomérico |
CC(CCC=C(C)C)/C=C/CC(=O)C |
SMILES canónico |
CC(CCC=C(C)C)C=CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


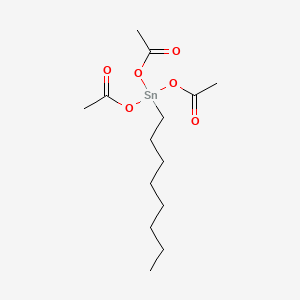


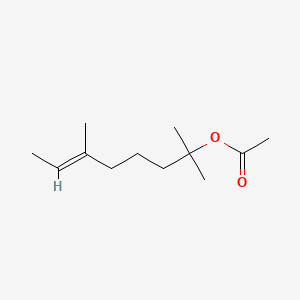
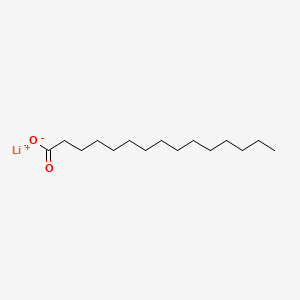
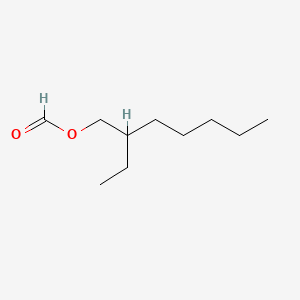
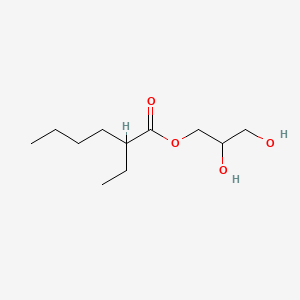
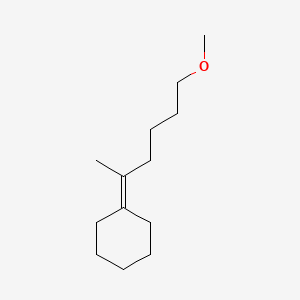


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

